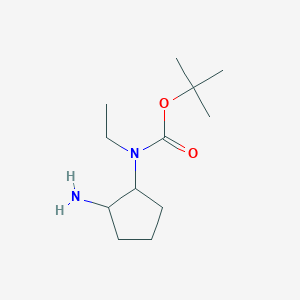
Tert-butyl (2-aminocyclopentyl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-aminocyclopentyl)(ethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-aminocyclopentyl)(ethyl)carbamate typically involves the reaction of a cyclopentylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions. The general reaction scheme is as follows:
Cyclopentylamine Derivative + Tert-butyl Chloroformate: The cyclopentylamine derivative reacts with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Formation of Carbamate: The reaction proceeds to form the tert-butyl carbamate derivative, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-aminocyclopentyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (2-aminocyclopentyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-aminocyclopentyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-aminocyclopentyl)methylcarbamate
- Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate
- Tert-butyl (2-(methylamino)ethyl)carbamate
Uniqueness
Tert-butyl (2-aminocyclopentyl)(ethyl)carbamate is unique due to its specific structure, which combines a cyclopentyl ring with an ethyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(2-aminocyclopentyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-8-6-7-9(10)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
LZACQZFRYLFSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















